molecular formula C15H10Cl2N2O2S B2396246 N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 941966-29-6

N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2396246
CAS No.: 941966-29-6
M. Wt: 353.22
InChI Key: AWUCPECHYCYSNH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[d]thiazole ring and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of benzo[d]thiazole derivatives with 2,4-dichlorophenoxyacetic acid or its derivatives. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides and benzo[d]thiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(benzo[d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific substitution pattern on the benzo[d]thiazole ring and the presence of the dichlorophenoxy group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-9-1-3-13(11(17)5-9)21-7-15(20)19-10-2-4-14-12(6-10)18-8-22-14/h1-6,8H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCPECHYCYSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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